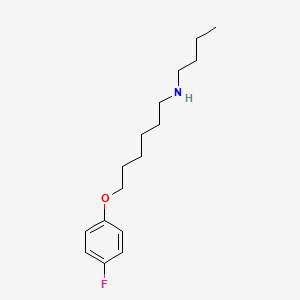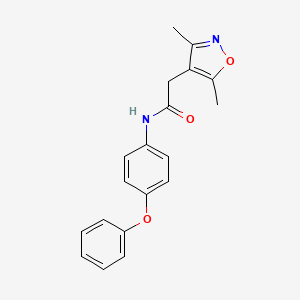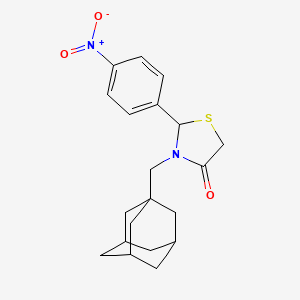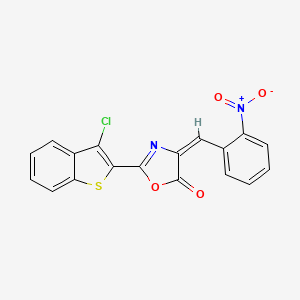
1-(2,5-dimethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as methaqualone, is a sedative-hypnotic drug that was widely used in the 1960s and 1970s as a recreational drug and as a prescription medication for insomnia and anxiety. Methaqualone has a complex chemical structure and is synthesized through a multi-step process that involves several chemical reactions.
作用機序
Methaqualone works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. Methaqualone binds to GABA receptors in the brain, which increases the activity of GABA and inhibits the activity of neurons, leading to sedation and relaxation.
Biochemical and Physiological Effects:
Methaqualone has several biochemical and physiological effects, including sedation, relaxation, muscle relaxation, decreased anxiety, and decreased pain sensitivity. Methaqualone has also been shown to have anti-convulsant properties, and has been used to treat epilepsy in some countries.
実験室実験の利点と制限
Methaqualone has several advantages for lab experiments, including its sedative-hypnotic properties, its ability to enhance the activity of GABA, and its use as a reference compound for developing new drugs. However, 1-(2,5-dimethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione also has several limitations for lab experiments, including its potential for abuse, its potential for addiction, and its potential for overdose.
将来の方向性
There are several future directions related to 1-(2,5-dimethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, including the development of new drugs with sedative-hypnotic properties, the study of the effects of 1-(2,5-dimethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione on the central nervous system, and the development of new treatments for epilepsy. Additionally, future research could focus on the potential therapeutic uses of 1-(2,5-dimethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, such as its use as a muscle relaxant or as an anti-anxiety medication.
合成法
Methaqualone is synthesized through a multi-step process that involves several chemical reactions. The first step in the synthesis of 1-(2,5-dimethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione is the reaction of 2,5-dimethoxyaniline with ethyl acetoacetate to form 2,5-dimethoxyphenyl-3-oxobutanoate. The second step involves the reduction of 2,5-dimethoxyphenyl-3-oxobutanoate with sodium borohydride to form 2,5-dimethoxyphenyl-3-hydroxybutanoate. The third step involves the reaction of 2,5-dimethoxyphenyl-3-hydroxybutanoate with methyl iodide to form 2,5-dimethoxyphenyl-3-methoxybutanoate. The final step involves the reaction of 2,5-dimethoxyphenyl-3-methoxybutanoate with 4-methylbenzylamine to form 1-(2,5-dimethoxyphenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione.
科学的研究の応用
Methaqualone has been used in scientific research for several purposes, including as a sedative-hypnotic drug, as a tool for studying the central nervous system, and as a reference compound for developing new drugs. Methaqualone has been shown to have sedative and hypnotic effects in animal models, and has been used to study the effects of sedative-hypnotic drugs on the central nervous system. Methaqualone has also been used as a reference compound for developing new drugs with sedative-hypnotic properties.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13-4-6-14(7-5-13)10-15-11-19(22)21(20(15)23)17-12-16(24-2)8-9-18(17)25-3/h4-9,12,15H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMHFUDDPUIBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-5-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193550.png)
![N-benzyl-1-[2-(diethylamino)-2-oxoethyl]-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193551.png)
![ethyl 4-({[(2-hydroxy-2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5193566.png)

![2-{[4-(2,3-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5193573.png)
![5-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5193587.png)


![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)
![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)
![3-chloro-N-cyclopentyl-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5193635.png)

